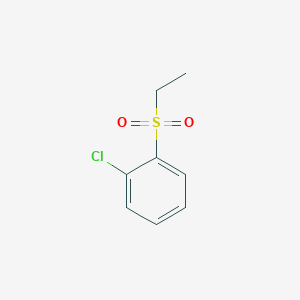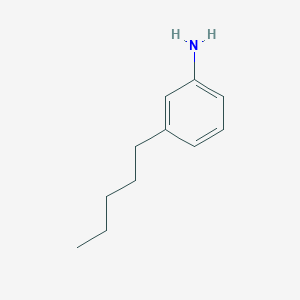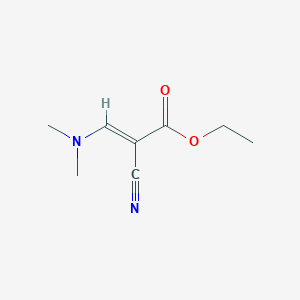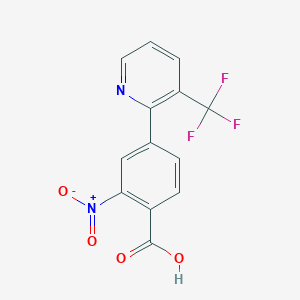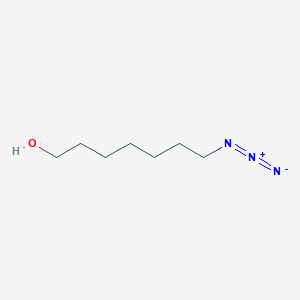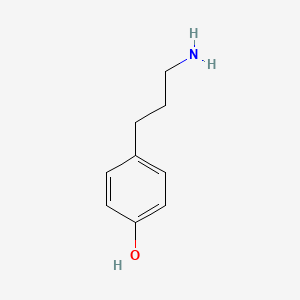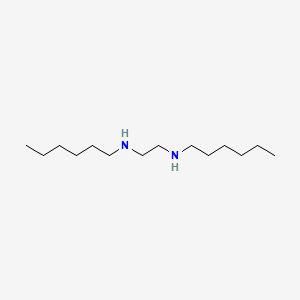
N-Butylgermane
Übersicht
Beschreibung
N-Butylgermane is a chemical compound with the molecular formula C4H10Ge . It is used in scientific research due to its unique properties, which make it a valuable tool for studying catalysis, semiconductors, and organic synthesis.
Synthesis Analysis
The synthesis of this compound involves the reaction of an excess of styrene with n-Bu3GeH using several ruthenium and rhodium complexes . The most effective catalyst for this reaction was found to be Ru3(CO)12 .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C4H10Ge . Detailed molecular structure analysis can be performed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it has been used in the palladium-catalyzed cross-coupling reactions of germanium compounds . Additionally, it can act as a reducing agent in certain reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.76 and a density of 1.022 . Its physical and chemical properties can be further analyzed using techniques such as spectroscopy, chromatography, and thermal analysis .Wissenschaftliche Forschungsanwendungen
Microwave and Vibrational Spectra Analysis
N-Butylgermane has been extensively studied in the context of its microwave and vibrational spectra. Research conducted by Stidham et al. (2011) investigated the FT-microwave spectrum of this compound, highlighting its conformer stability and dipole moments. These studies are pivotal in understanding the molecular structure and behavior of this compound, especially in various conformations (Stidham et al., 2011).
Epitaxial Wire-on-Wire Growth
Shimizu et al. (2009) explored the use of this compound in the fabrication of vertically aligned epitaxial Ge/Si heterostructure nanowire arrays on Si(100) substrates. This research demonstrates the potential of this compound as a safer precursor for Ge nanowire growth, contributing to advancements in nanotechnology and materials science (Shimizu et al., 2009).
Organic Derivatives Synthesis
The work of Mathur et al. (1965) on the synthesis and reactions of dialkoxydi-n-butylgermanes provides insights into the preparation and hydrolysis of various di-n-butylgermanium derivatives. Such studies are crucial for understanding the chemical properties and potential applications of this compound in organic chemistry (Mathur et al., 1965).
Raman Spectroscopy and Quantum-Chemistry
Leites et al. (2004) conducted a temperature study of Raman spectra of n-butylgermanes, highlighting the complexity of their spectra due to the existence of rotational isomers. This research is important for the detailed understanding of molecular dynamics and electronic structure of this compound (Leites et al., 2004).
Infrared Spectroscopy
Cross and Glockling (1965) reported characteristic infrared frequencies for a variety of organogermanes, including n-butylgermanes. Their research contributes to the field of infrared spectroscopy, aiding in the structural analysis of organogermanes (Cross & Glockling, 1965).
Photoinitiators and Radical Reactions
Neshchadin et al. (2013) showed that acylgermanes, including derivatives of this compound, can act as efficient photoinitiators. Their study provides valuable insights into the reactivity of germanium-centered radicals, which is significant in the field of polymer chemistry (Neshchadin et al., 2013).
Dehydrogenative Germylation
Furukawa et al. (1999) investigated the catalyzed reaction of styrene with n-Bu3GeH, demonstrating the formation of vinylgermanes. This research contributes to the understanding of dehydrogenative germylation in organometallic chemistry (Furukawa et al., 1999).
Eigenschaften
InChI |
InChI=1S/C4H9Ge/c1-2-3-4-5/h2-4H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCLTMBZNXIUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)
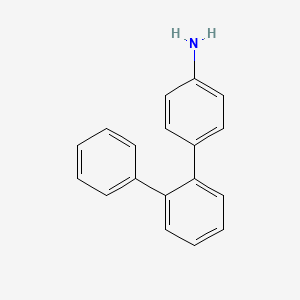
![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)
